4-Phenyl-1,3-thiazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-1,3-thiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBPWYBJDHHKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412311-69-4 | |
| Record name | 4-phenyl-1,3-thiazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Phenyl 1,3 Thiazol 5 Amine and Its Derivatives
Classical Approaches to Thiazole (B1198619) Ring Synthesis Relevant to 4-Phenyl-1,3-thiazol-5-amine
Classical methods for thiazole synthesis have laid the groundwork for accessing a wide array of derivatives. While many classical syntheses yield 2-aminothiazoles, specific variations and precursor selections are necessary to achieve the 5-amino substitution pattern.
The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone reaction in thiazole chemistry, traditionally involving the condensation of an α-haloketone with a thioamide. researchgate.net For the synthesis of 5-aminothiazole derivatives, modifications to the standard Hantzsch protocol are required, primarily by altering the starting materials. Instead of a simple thioamide, precursors that introduce the amino group at the C5 position are used.
One relevant variation involves the reaction of α-aminonitriles with sources of sulfur, such as dithioformic acid or carbon disulfide. tandfonline.comresearchgate.net This approach directly installs the required amino group at the 5-position of the resulting thiazole ring. tandfonline.com For instance, the condensation of 2-amino-2-phenylacetonitrile (B102233) with a suitable thiocarbonyl compound can theoretically yield the this compound scaffold. Another variation involves the heterocyclization of α-chloroglycinates with thioamides, which provides a route to 5-acylamino-1,3-thiazoles. researchgate.net
Table 1: Selected Hantzsch Synthesis Variations for 5-Aminothiazoles
| Reactant 1 | Reactant 2 | Product Type | Reference |
|---|---|---|---|
| α-Aminonitrile | Dithioformic Acid | 5-Aminothiazole | tandfonline.com |
| α-Aminonitrile | Carbon Disulfide | 2-Thioxo-2,3-dihydrothiazol-5-amine | researchgate.net |
| α-Chloroglycinate | Thiobenzamide | 5-Acylamino-1,3-thiazole | researchgate.net |
The reaction between substituted acetophenones and thiourea (B124793) is a widely recognized method for synthesizing 2-amino-4-arylthiazoles. aip.orgacs.org In this reaction, an α-haloacetophenone (often generated in situ by halogenating the acetophenone) reacts with thiourea. aip.org For example, the reaction of 2-bromoacetophenone (B140003) with thiourea yields 2-amino-4-phenylthiazole (B127512). nih.gov
To obtain the this compound isomer, the starting materials must be fundamentally different. A direct condensation of thiourea and a standard acetophenone (B1666503) will not produce the desired 5-amino isomer. Instead, a synthetic equivalent that provides the C4-phenyl, C5-amino, and the N-C-S components in the correct arrangement is necessary. This often involves multi-step sequences or different cyclization strategies, as the direct condensation is regioselective for the 2-amino isomer.
Researchers have explored various oxidizing agents in the reaction between acetophenone and thiourea, such as sulfuryl chloride and thionyl chloride, which can influence reaction efficiency and yield. acs.org However, these methods are primarily directed towards the synthesis of 2-amino-4-phenylthiazole. acs.org
Advanced Synthetic Strategies for this compound Scaffolds
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmental considerations, leading to the development of advanced strategies for constructing complex heterocyclic scaffolds.
One-pot and multi-component reactions (MCRs) offer significant advantages by combining several synthetic steps into a single operation without isolating intermediates, thereby saving time, reagents, and solvents. nih.gov The synthesis of substituted thiazoles is well-suited to MCR strategies.
For example, a one-pot, three-component reaction for synthesizing α-aminophosphonates has been developed starting from a 5-aminopyrazolethiazole derivative, an aldehyde, and a phosphite (B83602) ester. nih.gov This demonstrates the utility of a 5-aminothiazole scaffold as a building block in MCRs. A similar approach could be envisioned for this compound, where the amine acts as a nucleophile in a subsequent reaction step. Another efficient one-pot synthesis of fully substituted 1,3-thiazoles involves the reaction of lawsone, aromatic aldehydes, and thioamides, showcasing the power of MCRs in generating molecular diversity. acs.org
The use of catalysts can enhance reaction rates, improve yields, and promote selectivity under milder conditions. An efficient and green method for the Hantzsch synthesis of thiazole derivatives has been developed using silica-supported tungstosilicic acid as a reusable catalyst under ultrasonic irradiation. nih.gov Such heterogeneous catalysts are easily recovered and reused, aligning with the principles of green chemistry. nih.gov
Amine-functionalized cellulose (B213188) has also been employed as a sustainable and environmentally friendly catalyst for the synthesis of other heterocyclic compounds, suggesting its potential applicability in thiazole synthesis. mdpi.com The development of catalytic systems specifically for the regioselective synthesis of 5-aminothiazoles remains an area of active research.
Table 2: Catalysts in Thiazole Synthesis
| Catalyst | Reaction Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Silica Supported Tungstosilisic Acid | Hantzsch Thiazole Synthesis | Ultrasonic Irradiation | Green, Reusable Catalyst, High Yields | nih.gov |
| Dimethylformamide (DMF) | Cyclization | Reflux | Good Yields | nih.gov |
| Lithium Perchlorate (LiClO4) | Kabachnik–Fields Reaction | Room Temperature | One-pot, Good Yields | nih.gov |
Derivatization Strategies of this compound
Once the this compound core is synthesized, it can be further modified to produce a library of related compounds. The primary sites for derivatization are the amino group at the 5-position and the phenyl ring at the 4-position.
The primary amine at C5 is a versatile functional handle. It can undergo a wide range of reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides. A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine have been developed, showcasing a common derivatization strategy for heterocyclic amines. nih.gov
Schiff Base Formation: Condensation with various aldehydes and ketones to yield imines (Schiff bases). nih.gov
Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups, as seen in the synthesis of 2-imino-thiazolidin-4-ones from 2-aminothiazole (B372263) precursors. aip.org
The phenyl ring at the C4 position can also be modified, particularly if it is substituted with other functional groups. Standard aromatic substitution reactions can be performed, although the reactivity may be influenced by the electron-donating or -withdrawing nature of the thiazole ring. The synthesis of various 4-phenyl-5-pyridyl-1,3-thiazole analogues highlights how modifications on the aryl groups at both the 4- and 5-positions are used to explore structure-activity relationships. nih.gov Furthermore, the synthesis of pyrrolyl-thiazoles has been achieved via Hantzsch cyclization starting with a pre-functionalized pyrrole (B145914) ketone, demonstrating a strategy where the "derivatized" portion is incorporated during the ring-forming step. mdpi.com
Modification at the Amino Group (e.g., Amide Linkages, Schiff's Bases)
The primary amino group at the 5-position of the thiazole ring is a key site for derivatization, readily undergoing reactions to form amide linkages and Schiff bases. scielo.brresearchgate.netnih.gov
Amide Linkages: The synthesis of N-(4-phenyl-1,3-thiazol-5-yl)amides is commonly achieved through the reaction of this compound with various acylating agents, such as acyl chlorides or acid anhydrides. This reaction is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the hydrogen halide byproduct. scielo.brresearchgate.net For instance, the condensation of 2-amino-4-phenylthiazole with substituted aromatic acid chlorides in dry pyridine has been reported to yield the corresponding N-thiazolylbenzamide derivatives. scielo.brresearchgate.net This methodology can be adapted to synthesize a variety of amides of this compound.
Schiff's Bases: Schiff bases, or imines, are formed by the condensation reaction between the primary amino group of this compound and a carbonyl compound (an aldehyde or a ketone). The reaction is typically acid-catalyzed and involves the elimination of a water molecule. For example, new Schiff bases have been synthesized by the condensation of 2-amino-4-phenylthiazole and 3-aldehydosalicylic acid in the presence of a catalytic amount of glacial acetic acid. ijper.org Similarly, reacting naphtha[1,2-d]thiazol-2-amine with various substituted aromatic aldehydes in glacial acetic acid yields the corresponding Schiff bases. nih.gov These methods are directly applicable to the synthesis of Schiff base derivatives of this compound.
Table 1: Examples of Reactions for Modification at the Amino Group
| Derivative Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Amide | This compound, Substituted Aromatic Acid Chloride | Dry Pyridine | N-(4-phenyl-1,3-thiazol-5-yl)benzamide derivative |
| Schiff Base | This compound, Substituted Aromatic Aldehyde | Glacial Acetic Acid, Reflux | 4-Phenyl-N-(substituted benzylidene)-1,3-thiazol-5-amine |
Substitution on the Phenyl Ring
The properties of this compound derivatives can be fine-tuned by introducing various substituents onto the phenyl ring. These substitutions can influence the electronic properties and steric profile of the molecule.
The synthesis of such derivatives typically starts with a substituted acetophenone, which is then used in the Hantzsch thiazole synthesis. For example, 4-(4-bromophenyl)-thiazol-2-amine is synthesized by reacting p-bromoacetophenone with thiourea in the presence of iodine. nih.gov This resulting substituted aminothiazole can then serve as a precursor for further derivatization.
Common electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts alkylation or acylation, can also be employed to modify the phenyl ring of either the starting materials or the final thiazole compound, provided the existing functional groups are compatible with the reaction conditions. masterorganicchemistry.com The position of the substitution (ortho, meta, or para) is directed by the existing thiazole moiety and any other substituents on the phenyl ring. The presence of electron-donating or electron-withdrawing groups on the phenyl ring has been shown to be a critical factor for the biological activity of these compounds. nih.gov
Table 2: Examples of Substituted Phenyl Derivatives
| Substituent on Phenyl Ring | Starting Material Example | Synthetic Approach |
|---|---|---|
| Bromo | p-Bromoacetophenone | Hantzsch thiazole synthesis with thiourea |
| Alkoxy | 4-Alkoxyacetophenone | Hantzsch thiazole synthesis with thiourea |
| Nitro | p-Nitroacetophenone | Hantzsch thiazole synthesis with thiourea |
Modifications on the Thiazole Ring System
Direct modification of the thiazole ring in this compound is less common than derivatization at the amino or phenyl groups. The thiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C5 position if it is unsubstituted. nih.gov However, in the case of this compound, the C5 position is already occupied by the amino group.
Electrophilic substitution on the thiazole ring of related compounds has been reported. For instance, 2-amino-substituted 1,3,4-thiadiazoles undergo bromination at the 5-position when treated with bromine in acetic acid. rsc.org While this suggests the possibility of electrophilic substitution on the thiazole ring of this compound, the reactivity will be influenced by the existing phenyl and amino substituents. The amino group is a strong activating group, which could direct electrophiles to the thiazole ring, but steric hindrance from the adjacent phenyl group might also play a significant role. Further research is needed to explore specific reactions for direct functionalization of the thiazole ring in this particular compound.
Analytical Techniques for Structural Elucidation of this compound and Its Derivatives
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of these compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of N-(aryl)-substituted acetamides, the chemical shifts of the aromatic protons are influenced by the substituents on the benzene (B151609) ring. researchgate.net For thiazole derivatives, the proton on the thiazole ring typically appears as a singlet. For example, in a 4-phenylthiazole (B157171) derivative, the thiazole proton was observed at 7.15 ppm. researchgate.net The protons of the phenyl ring will exhibit characteristic splitting patterns depending on the substitution. The protons of the amino group will appear as a singlet, and its chemical shift can vary depending on the solvent and concentration.
In the ¹³C NMR spectrum, the carbon atoms of the thiazole ring have characteristic chemical shifts. For 2-amino-4-phenylthiazole, the signals for C2, C4, and C5 of the thiazole ring have been assigned. researchgate.net The introduction of substituents on the phenyl ring or derivatization of the amino group will cause predictable shifts in the signals of the nearby carbon atoms. For instance, in N-(aryl)-substituted acetamides, the ¹³C-1 and ¹³C-4 chemical shifts of the phenyl ring are sensitive to changes in the side chain. researchgate.net
Table 3: Representative NMR Data for Thiazole Derivatives
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiazole-H | 7.0 - 8.0 |
| ¹H | Aromatic-H | 7.0 - 8.5 |
| ¹H | NH₂ | Variable (broad singlet) |
| ¹³C | Thiazole-C | 100 - 170 |
| ¹³C | Aromatic-C | 110 - 150 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a this compound derivative will show characteristic absorption bands.
The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. For amides derived from this amine, the N-H stretch is observed around 3200-3300 cm⁻¹, and the C=O (amide I) band is a strong absorption in the range of 1630-1680 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to absorb in the 1600-1650 cm⁻¹ region. The C-S stretching vibration of the thiazole ring is typically found in the fingerprint region, around 600-800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range.
Table 4: Characteristic IR Absorption Bands for this compound Derivatives
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (N-H) | Stretch | 3300 - 3500 |
| Amide (N-H) | Stretch | 3200 - 3300 |
| Amide (C=O) | Stretch | 1630 - 1680 |
| Thiazole (C=N) | Stretch | 1600 - 1650 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aromatic (C=C) | Stretch | 1400 - 1600 |
| Thiazole (C-S) | Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation of thiazole derivatives often involves the cleavage of the bonds attached to the thiazole ring. For derivatives of this compound, common fragmentation pathways could include the loss of the amino group or cleavage of the phenyl group. The thiazole ring itself can undergo ring opening. For example, the mass spectrum of one thiazole derivative showed fragmentation involving the elimination of an NH₂ group, followed by the opening of the thiazole ring and subsequent loss of small molecules like acetylene, HCN, and N₂. researchgate.net The specific fragmentation pattern will depend on the nature and position of the substituents on the core structure. researchgate.net
Elemental Analysis
Elemental analysis is a fundamental technique employed to verify the empirical formula of a newly synthesized compound. By determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can confirm that the synthesized product has the expected atomic composition, which serves as a crucial checkpoint for structural elucidation. For the parent compound, this compound (C₉H₈N₂S), the theoretical elemental composition can be calculated from its molecular formula. biosynth.com
In practice, the experimentally determined values for the elemental composition of synthesized thiazole derivatives are compared against the calculated theoretical values. A close agreement, typically within a margin of ±0.4%, is considered evidence of the compound's purity and correct elemental makeup. rasayanjournal.co.in
Several studies on derivatives of thiazoles and other related nitrogen-sulfur heterocycles report elemental analysis data as a definitive part of the characterization process. For instance, in the synthesis of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines and substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives, the found percentages of C, H, and N were shown to align closely with the calculated values. rasayanjournal.co.innih.gov Similarly, elemental analysis was a key characterization step for confirming the structure of various amide derivatives of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole and 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. researchgate.netresearchgate.net
The table below presents representative elemental analysis data for derivatives related to this compound, illustrating the comparison between calculated and experimentally found values.
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| 5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amine | C₈H₆FN₃S | C | 49.22 | 49.04 | rasayanjournal.co.in |
| H | 3.10 | 3.06 | rasayanjournal.co.in | ||
| N | 21.52 | 21.42 | rasayanjournal.co.in | ||
| S | 16.43 | 16.36 | rasayanjournal.co.in | ||
| N-(4-chlorophenyl)-2-(4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene)acetamide | C₁₈H₁₅ClN₂O₂S | C | 52.24 | 52.26 | nih.gov |
| H | 3.84 | 3.85 | nih.gov | ||
| N | 3.81 | 3.82 | nih.gov | ||
| 2-(4-Bromophenyl)-N-(4-oxo-3-(p-tolyl)-1,3-thiazolidin-2-ylidene)acetamide | C₁₈H₁₄BrN₃O₂S | C | 46.61 | 46.62 | nih.gov |
| H | 3.42 | 3.44 | nih.gov | ||
| N | 3.40 | 3.41 | nih.gov | ||
| 5-Phenyl-1,3,4-thiadiazole-2-amine azo dye with 2-naphthol | C₁₈H₁₃N₄OS | C | 62.23 | 62.20 | researchgate.net |
| H | 3.77 | 3.75 | researchgate.net | ||
| N | 16.13 | 16.10 | researchgate.net |
Chromatographic Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for the separation and identification of components in a reaction mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful methods used in the analysis of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized to determine the purity of synthesized 4-phenyl-1,3-thiazole-2-amines. researchgate.netnih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of volatile and thermally stable compounds. It serves as a robust tool to confirm the presence of the desired product and the absence of significant impurities. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of thiazole derivatives. researchgate.net The method is versatile and can be adapted for a wide range of compounds. For thioamides based on thiazole and 1,3,4-thiadiazole (B1197879), reversed-phase HPLC is a common approach. researchgate.net This typically involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and a buffer solution. researchgate.net Detection is often performed using a UV detector set at the maximum absorption wavelength of the analyte. researchgate.net The retention time of the compound under specific conditions is a key identifier, while the peak area allows for quantification and purity assessment.
The table below summarizes typical conditions used in the chromatographic analysis of related heterocyclic compounds.
| Technique | Stationary Phase | Mobile Phase | Detection | Application | Reference |
| GC-MS | Not Specified | Not Specified | Mass Spectrometry | Purity determination of 4-phenyl-1,3-thiazol-2-amines | researchgate.netnih.gov |
| HPLC | Diaspher-110-C18 (5 µm) | Acetonitrile-acetate buffer (pH 4.70) (5:95) | UV (320 nm) | Determination of a thiazole derivative | researchgate.net |
| HPLC | Diaspher-110-C18 (5 µm) | Acetonitrile-phosphate buffer (pH 6.86) (25:75) | UV (254-292 nm) | Determination of imidazoline-2-thione derivatives | researchgate.net |
Reactivity and Mechanistic Studies of 4 Phenyl 1,3 Thiazol 5 Amine
Reaction Pathways Involving the Amino Group
The exocyclic amino group at the C5 position is a primary site of reactivity in 4-Phenyl-1,3-thiazol-5-amine. Its nucleophilic character drives reactions such as acylation, alkylation, and diazotization.
The primary amino group of aminothiazole derivatives readily undergoes nucleophilic attack on various electrophilic carbon centers, leading to the formation of N-acylated and N-alkylated products. These reactions are fundamental for modifying the compound's structure.
Acylation is commonly achieved using acid chlorides or anhydrides. For instance, reacting 2-aminothiazole (B372263) derivatives with acetic anhydride (B1165640) provides the corresponding N-acetylated product, while the use of substituted aromatic acid chlorides, such as benzoyl chloride, yields benzamido derivatives. mdpi.comnih.gov These reactions often employ a base or a specific solvent system to facilitate the process. One established method is the Schotten-Bauman protocol, which utilizes an aqueous base to trap the HCl byproduct when using acyl chlorides. nih.gov Another approach involves using 1-methylimidazole (B24206) as a catalyst with benzoyl chloride in a solvent like dichloromethane. nih.gov
Alkylation can be performed with various reagents. The reaction of 2-aminothiazoles with phenyl isothiocyanate, for example, results in the formation of N-phenylthiourea derivatives through the nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate. nih.gov
| Reaction Type | Reagent | Conditions | Product Type | Reference(s) |
| Acetylation | Acetic Anhydride | Solvent-free | N-acetylthiazole | mdpi.com |
| Benzoylation | Benzoyl Chloride | 1-Methylimidazole, DCM | N-benzoylthiazole | nih.gov |
| Chloroacetylation | Chloroacetyl Chloride | Basic conditions | N-chloroacetylthiazole | mdpi.com |
| Thiourea (B124793) Formation | Phenyl Isothiocyanate | Dimethylformamide | N-phenylthiourea derivative | nih.gov |
The amino group of this compound can be converted into a diazonium salt through a process known as diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). organic-chemistry.org
The resulting thiazole-5-diazonium salt is a highly reactive intermediate. Diazonium ions derived from heteroaromatic amines are often less stable than their carboaromatic counterparts, and the diazotization reaction may exist as an equilibrium that does not proceed to completion. cdnsciencepub.com These diazonium salts are valuable synthetic intermediates that can undergo a variety of subsequent transformations, most notably azo coupling reactions.
In azo coupling, the electrophilic diazonium ion reacts with an electron-rich coupling component, such as activated aromatic compounds (phenols, anilines) or compounds with active methylene (B1212753) groups, to form highly colored azo compounds. cdnsciencepub.comresearchgate.net For example, diazonium salts derived from aminothiazoles have been coupled with partners like 2-naphthol-3,6-disulfonic acid and phenacyl bromide to yield corresponding azo dyes and condensation products. cdnsciencepub.comekb.eg The choice of coupling partner and reaction conditions is critical for directing the regioselectivity of the reaction.
| Diazotization Reagent | Coupling Partner Example | Conditions | Product Type | Reference(s) |
| NaNO₂, HCl | 2-Naphthol-3,6-disulfonic acid | Aqueous, pH-dependent | Azo dye | cdnsciencepub.com |
| NaNO₂, H₂SO₄ | Phenacyl Bromide | Pyridine (B92270), 0-5 °C | Azo compound | ekb.eg |
| NaNO₂, Acetic Acid | 1-Phenyl-3-aminopyrazol-5-one | 0-5 °C | Hetarylazopyrazolone dye | researchgate.net |
Electrophilic Aromatic Substitution on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the phenyl ring with an electrophile. wikipedia.org The feasibility and regioselectivity of such reactions on the phenyl ring of this compound are governed by the electronic effects of the thiazol-5-amine substituent.
The amino group is a powerful activating group that donates electron density to the aromatic system via resonance, directing incoming electrophiles to the ortho and para positions. uci.edu The thiazole (B1198619) ring itself has a more complex influence. While the heteroatoms can be electron-withdrawing inductively, the π-system can participate in resonance. The net effect determines whether the thiazole ring acts as an activating or deactivating group relative to benzene (B151609).
Given the strong activating nature of the amino group, the phenyl ring in this compound is expected to be activated towards electrophilic attack, primarily at the positions ortho and para to the C4-thiazole bond. However, the high reactivity of the amino group and the thiazole heterocycle itself presents a challenge. Electrophiles could preferentially react at the amino nitrogen or the electron-rich C5 position of a related thiazole. pharmaguideline.com Therefore, to achieve selective substitution on the phenyl ring, protection of the amino group (e.g., via acylation) would likely be a necessary prerequisite to prevent competing side reactions. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. masterorganicchemistry.com
Reactions Involving the Thiazole Heterocycle
The thiazole ring possesses its own distinct reactivity. The electron distribution in the ring makes certain positions susceptible to specific types of attack.
Deprotonation: The C2-H bond of the thiazole ring is the most acidic proton. Strong bases, such as organolithium compounds (e.g., n-BuLi), can deprotonate this position to generate a 2-lithiothiazole intermediate. wikipedia.org This nucleophilic species can then react with a range of electrophiles, allowing for functionalization at the C2 position.
Electrophilic Attack: In general, the C5 position of the thiazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. pharmaguideline.com However, in the target molecule, this position is already substituted with an amino group. The C4 position is nearly neutral, while the C2 position is electron-deficient. pharmaguideline.com
Oxidation: The heteroatoms of the thiazole ring can be oxidized. Reaction with oxidizing agents like mCPBA can lead to the formation of an aromatic thiazole N-oxide at the ring nitrogen. wikipedia.org Oxidation can also occur at the sulfur atom, though this can lead to non-aromatic sulfoxide (B87167) or sulfone species. wikipedia.org
Photochemical Reactions: Upon UV irradiation, 2-aminothiazole derivatives can undergo complex ring-opening reactions. Mechanistic studies suggest that a primary pathway involves the cleavage of the S1–C2 bond, leading to the formation of various molecular fragments and new molecules, including carbodiimides. mdpi.com
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes.
The acylation of the amino group proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride or acetate) to yield the final amide product.
The diazotization mechanism begins with the protonation of nitrous acid by a strong acid to form the nitrosonium ion (NO⁺), a potent electrophile. organic-chemistry.org The nucleophilic amino group of the thiazole then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of the thiazole diazonium ion.
The mechanism for the synthesis of 5-aminothiazoles, known as the Cook-Heilbron synthesis , provides insight into the formation of the heterocyclic core. It involves the reaction of α-aminonitriles with reagents like carbon disulfide. youtube.comnih.gov The process is driven by the nucleophilic character of the amino group and the subsequent intramolecular cyclization involving the nitrile and the sulfur-containing reagent.
Computational Chemistry and Theoretical Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural, electronic, and reactivity properties of thiazole derivatives. researchgate.netmdpi.com These theoretical studies provide insights that complement experimental findings.
Commonly employed methods include calculations at the DFT/B3LYP level of theory with various basis sets (e.g., 6-31+G(d,p), 6-311G+(d,p)). nih.govnih.gov These studies can accurately predict a range of molecular properties:
Optimized Molecular Geometry: Theoretical calculations determine the most stable three-dimensional structure of the molecule, providing bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography). researchgate.net
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov The locations of these orbitals indicate the likely sites for electrophilic (LUMO) and nucleophilic (HOMO) attack.
Molecular Electrostatic Potential (MEP): MEP surfaces are color-coded maps of electrostatic potential onto the electron density surface of a molecule. They visually identify the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of the molecule, predicting sites for intermolecular interactions. nih.gov
Global Reactivity Descriptors: From the FMO energies, various parameters like electronegativity, chemical hardness, and softness can be calculated to quantify the molecule's reactivity. nih.gov
These computational tools are used to rationalize reaction outcomes, predict reactive sites, and understand the electronic behavior of complex heterocyclic systems like this compound. mdpi.com
| Computational Method | Property Investigated | Application in Reactivity Studies | Reference(s) |
| DFT (e.g., B3LYP) | Optimized Geometry | Predicts the most stable conformation and structural parameters. | researchgate.net |
| DFT (e.g., B3LYP) | HOMO/LUMO Energies | The energy gap indicates chemical reactivity and stability. | researchgate.netnih.gov |
| DFT (e.g., B3LYP) | Molecular Electrostatic Potential (MEP) | Visualizes electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. | nih.gov |
| DFT (e.g., B3LYP) | Global Reactivity Descriptors | Quantifies properties like electronegativity and chemical hardness to compare the reactivity of different molecules. | nih.gov |
Quantum Chemical Calculations for Reactivity Prediction
While specific DFT studies on this compound are not extensively documented in the reviewed literature, studies on structurally similar thiazole derivatives provide a strong indication of its expected electronic properties. For instance, DFT analysis of other donor-acceptor thiazole azo dyes has been used to understand their geometry, reactivity, and optical behavior. mdpi.com These studies often focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of these frontier orbitals and their energy gap (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com
For thiazole derivatives, the HOMO is typically spread over the electron-donating groups and the thiazole ring, while the LUMO is influenced by the nature of any electron-accepting moieties. mdpi.com In the case of this compound, the amino group at the 5-position and the phenyl group at the 4-position would significantly influence the electron distribution and, consequently, the reactivity of the thiazole ring. The amino group, being a strong electron donor, would increase the electron density of the thiazole ring, making it more susceptible to electrophilic attack.
Key parameters derived from quantum chemical calculations that help in predicting reactivity include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). mdpi.com Although specific values for this compound are not available in the provided search results, the general principles of DFT analysis on similar thiazole compounds suggest that these calculations would be instrumental in characterizing its reactivity profile. mdpi.comepu.edu.iq
Table 1: Key Parameters from Quantum Chemical Calculations for Reactivity Prediction of Thiazole Derivatives
| Parameter | Description | General Trend for Reactive Thiazoles |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Higher energy indicates greater electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates molecular stability and reactivity. | A smaller gap suggests higher reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | Lower hardness indicates higher reactivity. |
| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | Higher values indicate a stronger electrophile. |
This table is a generalized representation based on DFT studies of various thiazole derivatives and is intended to illustrate the types of data generated.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug design and development, MD simulations can provide detailed insights into the conformational changes of a ligand like this compound and its interactions with a biological target.
While specific MD simulation studies focused solely on this compound were not identified in the search results, research on hybrid chalcone-thiazole derivatives highlights the utility of this technique. nih.gov Such studies often assess the stability of a ligand-protein complex through parameters like the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and the number of hydrogen bonds formed over the simulation period. nih.gov These analyses can confirm the stability of the binding predicted by docking studies and provide a more dynamic picture of the interaction. nih.gov
For a molecule like this compound, MD simulations could be employed to:
Determine its preferred conformation in different solvent environments.
Analyze the stability of its binding to a specific protein target.
Investigate the influence of specific amino acid residues on the binding affinity.
Calculate binding free energies using methods like MM-PBSA and MM-GBSA. nih.gov
The insights gained from MD simulations are crucial for optimizing lead compounds and understanding the molecular basis of their biological activity.
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.
Docking studies have been performed on a variety of 4-phenyl-1,3-thiazole derivatives to explore their potential as antimicrobial and antifungal agents. nih.govnih.gov For instance, novel 4-phenyl-1,3-thiazole derivatives have been docked against the fungal lanosterol (B1674476) C14α-demethylase, a key enzyme in ergosterol (B1671047) biosynthesis. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein.
In one such study, a series of novel thiazole derivatives incorporating a pyridine moiety were synthesized and docked, yielding dock scores between -6.4 and -9.2 kcal/mol. nih.gov Another study on 1,3-thiazolidin-4-one analogues bearing a benzothiazole (B30560) moiety reported docking scores as high as -8.634 against the target protein CYP450 3A4. researchgate.net These scores are indicative of the binding affinity, with more negative values suggesting a stronger interaction.
The typical interactions observed for 4-phenyl-thiazole derivatives in docking studies include:
Hydrogen bonding: The amino group and the nitrogen atom in the thiazole ring are potential hydrogen bond donors and acceptors.
Hydrophobic interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
Pi-stacking: The aromatic phenyl and thiazole rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Table 2: Representative Docking Study Data for 4-Phenyl-Thiazole Derivatives
| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| 4,6-dimethyl-1-((4-substitutedthiazol-2-yl)amino)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Not specified | -6.4 to -9.2 | Not specified | nih.gov |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative | Fungal lanosterol C14α-demethylase | Not specified | Not specified | nih.gov |
| 3-(7-substituted-6-fluoro-1,3-benzothiazole-2-yl)-2-(4-hydroxy-2-methoxy phenyl)-1,3-thiazolidine-4-one | CYP450 3A4 | up to -8.634 | ILE 369 | researchgate.net |
This table presents data from docking studies on various derivatives of 4-phenyl-thiazole to illustrate the application of this technique.
Biological Activities and Medicinal Chemistry Applications of 4 Phenyl 1,3 Thiazol 5 Amine Derivatives
Anticancer and Antitumor Activities
Derivatives of 4-phenyl-1,3-thiazol-5-amine have emerged as a promising class of compounds in oncology research, exhibiting potent activities against various cancer types. acs.orgacs.org Their multifaceted mechanisms of action and amenability to chemical modification make them attractive candidates for further development.
Numerous studies have documented the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which are structurally related to the core scaffold, were identified as potent cytotoxic agents. acs.orgexlibrisgroup.com The cytotoxic potential of these compounds has been demonstrated in various cancer cell lines, including the MCF-7 breast cancer cell line. researchgate.net
Research has shown that the substitution pattern on the phenyl ring and the thiazole (B1198619) core significantly influences the cytotoxic potency. For example, certain 2-amino-4-phenylthiazole (B127512) derivatives have shown time- and dose-dependent inhibitory effects on the proliferation of MCF-7 and AGS cancer cells. researchgate.net Similarly, novel 1,3-thiazole analogues have exhibited considerable antiproliferative activity toward breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com
Table 1: In vitro Cytotoxicity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
|---|---|---|---|
| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines | Various | Potent cytotoxic agents | acs.orgexlibrisgroup.com |
| 2-amino-4-phenylthiazole derivative | MCF-7 | IC50: 59.24 µg/ml (72h) | researchgate.net |
| 2-amino-4-phenylthiazole derivative | AGS | IC50: 28.01 µg/ml (72h) | researchgate.net |
| Thiazole-based sulfonamide derivatives | MCF-7 | Reduction in cell viability | nih.gov |
| Diaryl benzo[d]imidazo[2,1-b]thiazole derivatives | MCF-7 | Significant inhibitory effect | nih.gov |
The anticancer effects of this compound derivatives are often attributed to their interaction with key molecular targets in cancer-related signaling pathways. A prominent mechanism is the inhibition of Aurora kinases, which are crucial for cell cycle regulation and are often overexpressed in tumors. acs.orgexlibrisgroup.com A subset of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines were found to be potent inhibitors of Aurora A and B kinases. acs.org This inhibition leads to the suppression of mitotic histone H3 phosphorylation, causing aberrant mitotic phenotypes and ultimately cell death in cancer cells. acs.orgexlibrisgroup.com
Another significant mechanism involves the modulation of estrogen receptors (ERs), which play a vital role in the development of breast cancer. rjsocmed.comnih.gov The thiazole scaffold is recognized for its ability to influence cellular pathways, and its derivatives have been explored for their potential as selective anticancer agents by targeting ERs. rjsocmed.comnih.gov For instance, in silico studies have been conducted to assess the binding capacity of 4-phenyl thiazol-2-amine derivatives to the ER-α protein target. rjsocmed.comeco-vector.com Docking studies have suggested that these compounds can fit into the active site of the estrogen receptor, indicating a potential mechanism for their antiproliferative effects on ER-positive breast cancer cells like MCF-7. nih.gov
The antitumor efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed that specific substitutions on both the phenyl and thiazole rings can significantly enhance their potency and selectivity. nih.govresearchgate.net
For N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine based Aurora kinase inhibitors, the presence of a substituent at the para-position of the aniline (B41778) ring was found to correlate with the potency and selectivity of Aurora kinase inhibition. acs.org In a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, the nature of the amine substituent on the sulfonamide group influenced the cytotoxic activity against various cancer cell lines. researchgate.net For example, a piperidine-substituted derivative showed notable activity against colon and CNS cancer cell lines. researchgate.net
Computational methods, or in silico studies, play a crucial role in the rational design and prediction of the anticancer potential of this compound derivatives. nih.govresearchgate.netijmm.ir Molecular docking is a widely used technique to predict the binding affinity and interaction patterns of these compounds with their biological targets.
For instance, molecular docking studies have been employed to evaluate the binding of 4-phenylthiazol-2-amine derivatives to the estrogen receptor-α (ER-α). rjsocmed.comeco-vector.com These studies have shown that the synthesized compounds can fit into the active site of the protein, with some derivatives exhibiting better dock scores than the standard drug tamoxifen. rjsocmed.com Similarly, docking studies on thiazole-based sulfonamide derivatives have suggested their potential as inhibitors of carbonic anhydrase IX, a promising target in cancer therapy. nih.gov These in silico approaches provide valuable insights for optimizing the chemical structures of these derivatives to enhance their anticancer activity.
Antimicrobial and Antifungal Activities
In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens. acs.orgacs.orgnih.govjchemrev.comnih.gov
The thiazole nucleus is a key pharmacophore in many compounds with antibacterial activity. jchemrev.com Derivatives of this compound have been shown to be effective against a range of Gram-positive and Gram-negative bacteria.
Studies have reported the in vitro antibacterial activity of various thiazole derivatives against common pathogens such as Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). jchemrev.comnih.gov For example, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising antibacterial activity against both S. aureus and E. coli. jchemrev.com The incorporation of a thiazole moiety into other heterocyclic systems, such as s-triazine, has also been shown to enhance antibacterial activity. nih.gov
Table 2: Antibacterial Spectrum of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | S. aureus | 4-64 µg/ml | nih.gov |
| N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine | E. coli | 4-64 µg/ml | nih.gov |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 µM | jchemrev.com |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 µM | jchemrev.com |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | S. aureus | 3 mg/ml | ijmm.ir |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | E. coli | 5 mg/ml | ijmm.ir |
The search for new antifungal agents is driven by the increasing incidence of invasive fungal infections and the emergence of resistance to existing drugs. nih.gov Derivatives of this compound have shown promise in this area, exhibiting broad-spectrum antifungal activity. nih.gov
One notable example is (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648), which has demonstrated high-efficiency and broad-spectrum antifungal activities against pathogenic fungi, including various Candida species. nih.gov The minimum inhibitory concentration (MIC) of this compound against pathogenic fungi was found to be in the range of 0.0625-4 μg/ml. nih.gov The mechanism of its antifungal action is believed to involve the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) and subsequent DNA damage in the fungal cells. nih.gov
Antifungal Spectrum (e.g., against Aspergillus niger, Aspergillus oryzae)
Derivatives of the 4-phenyl-1,3-thiazole scaffold have demonstrated notable antifungal properties against a variety of fungal strains. Research has specifically identified activity against Aspergillus niger. For instance, certain 2-phenyl-1,3-thiazole derivatives were evaluated for their antimicrobial effects, with one compound featuring a 4-hydroxyphenyl group at the 2-position of the thiazole ring showing activity against A. niger with a Minimum Inhibitory Concentration (MIC) of 125–150 μg/mL. nih.gov Another study corroborated the activity of this class of compounds, identifying benzo[d]thiazole derivatives with significant antifungal activity (MIC 50–75 μg/mL) against the same fungal strain. researchgate.net
Furthermore, a specific derivative, (4-phenyl-1,3-thiazol-2-yl) hydrazine, has been identified as a high-efficiency, broad-spectrum antifungal agent. nih.gov This compound exhibited potent in vitro activity against a range of pathogenic fungi, including species of Aspergillus. nih.gov Its MIC against pathogenic fungi was found to be between 0.0625-4 μg/ml. nih.gov While specific studies focusing on Aspergillus oryzae are not detailed in the reviewed literature, the broad-spectrum activity of these derivatives suggests potential efficacy that warrants further investigation against this and other species.
Other research has focused on different fungal pathogens, highlighting the versatility of the phenylthiazole scaffold. Phenylthiazole derivatives containing an acylhydrazone moiety, for example, have shown excellent antifungal activities against plant-pathogenic fungi such as Magnaporthe oryzae and Colletotrichum camelliaet. nih.gov
Mechanistic Insights into Antimicrobial Action
The antimicrobial effects of 4-phenyl-1,3-thiazole derivatives are attributed to several distinct mechanisms of action. A primary mechanism identified for their antifungal activity involves the induction of oxidative stress. One study on (4-phenyl-1,3-thiazol-2-yl) hydrazine demonstrated that the compound's antifungal effect on Candida albicans is dependent on the induction of reactive oxygen species (ROS) accumulation. nih.gov This increase in intracellular ROS leads to significant DNA damage, a critical factor in the compound's ability to kill fungal cells. nih.gov The antifungal activities of this compound were significantly reduced by the addition of ROS scavengers, confirming that oxidative damage is a key part of its mechanism. nih.gov
For antibacterial action, different mechanisms have been proposed based on molecular docking studies and biochemical assays. One putative mechanism is the inhibition of enzymes crucial for bacterial cell wall synthesis. nih.gov Docking studies have predicted that certain heteroaryl (aryl) thiazole derivatives inhibit the E. coli MurB enzyme, which is involved in the biosynthesis of peptidoglycan. nih.gov Another identified mechanism involves the disruption of bacterial DNA replication. Some thiazole derivatives have been found to simultaneously inhibit two essential type II topoisomerase enzymes, DNA gyrase (GyrB) and ParE, which are critical for DNA synthesis and cell division. nih.gov The 2-aminothiazole (B372263) moiety appears to be essential for DNA gyrase inhibition. nih.gov Additionally, some thiazole-quinolinium derivatives have been shown to induce the polymerization of FtsZ, a crucial protein in bacterial cell division, thereby inhibiting the process. jchemrev.com
Derivatives with Enhanced Antimicrobial Profiles
Medicinal chemistry efforts have successfully produced 4-phenyl-1,3-thiazole derivatives with significantly enhanced antimicrobial properties through structural modifications. The incorporation of a benzannelated ring system has proven to be a fruitful strategy. The development of benzo[d]thiazole derivatives from 1,3-thiazole precursors led to a major improvement in antimicrobial activity, with some compounds displaying potent antibacterial effects at MICs of 50–75 μg/mL against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
The addition of other functional groups has also led to derivatives with superior activity. For example, a series of phenylthiazole derivatives containing an acylhydrazone moiety was synthesized and showed excellent antifungal activity against the plant pathogen Magnaporthe oryzae. nih.gov Several of these compounds had EC50 values ranging from 1.29 to 2.65 μg/mL, outperforming the commercial fungicide Isoprothiolane (EC50 = 3.22 μg/mL). nih.gov The preliminary structure-activity relationship (SAR) analysis suggested that introducing methyl, halogen, or methoxy (B1213986) groups at specific positions on the phenyl rings enhanced this antifungal activity. nih.gov
Another approach involved incorporating the 4-phenyl thiazole-2-amino group into an s-triazine scaffold. nih.gov This hybridization resulted in trisubstituted derivatives with considerable antibacterial activity (MIC = 4-64 μg/ml), an improvement over their disubstituted precursors. nih.gov Specifically, derivatives featuring a 4-nitrophenyl thiazole-2-amino group were identified as having significant antibacterial potency. nih.gov
Antiparasitic Activities
Antileishmanial Activity
Derivatives of 4-phenyl-1,3-thiazol-2-amine have emerged as promising scaffolds for the development of new agents against leishmaniasis. researchgate.netnih.gov In a study evaluating a series of these compounds against the promastigote forms of Leishmania amazonensis, four out of eight tested derivatives exhibited significant anti-promastigote activity coupled with favorable selectivity indexes. nih.govnih.govscielo.br The activity of these compounds highlights the potential of this chemical class in addressing the cutaneous form of the disease caused by this parasite species. nih.gov The most promising compounds from this study are detailed in the table below. nih.govscielo.br
| Compound | IC50 against L. amazonensis promastigotes (μM) | Selectivity Index (SI) |
|---|---|---|
| Compound 6 | 20.78 | 5.69 |
| Compound 3 | 46.63 | 26.11 |
| Compound 4 | 53.12 | 4.80 |
Antitrichomonal Activity
The 4-phenyl-1,3-thiazole framework has also been utilized to develop potent agents against the parasite Trichomonas vaginalis, the causative agent of trichomoniasis. researchgate.netscielo.org.mx A study focused on a series of thirteen phenylthiazolylbenzene sulfonamides identified several derivatives with significant in vitro activity against T. vaginalis. researchgate.netscielo.org.mx Notably, four of these compounds demonstrated higher antitrichomonal activity than metronidazole, a standard drug for treatment, while also showing insignificant cytotoxicity. researchgate.netscielo.org.mxjmcs.org.mx The presence of a nitro group in the structure of these sulfonamide derivatives was found to be essential for their trichomonicidal activity. researchgate.net
| Compound Class | Key Finding | Reference Drug (Metronidazole) IC50 (μM) |
|---|---|---|
| Phenylthiazolylbenzene sulfonamides | Four derivatives showed higher anti-trichomonal activity than metronidazole. | 0.93 |
Identification of Potential Macromolecular Targets (e.g., S-methyl-5-thioadenosine phosphorylase, Ferredoxin)
To elucidate the mechanisms behind the antiparasitic actions of 4-phenyl-1,3-thiazole derivatives, researchers have employed molecular modeling and target fishing studies. These computational approaches have successfully identified potential macromolecular targets within the parasites.
For the antileishmanial 4-phenyl-1,3-thiazol-2-amine compounds, a target fishing study suggested that S-methyl-5-thioadenosine phosphorylase is a potential target. researchgate.netnih.govnih.govscielo.br This enzyme is a key component of the purine (B94841) salvage pathway in Leishmania, which is essential for the parasite's survival. Targeting this enzyme could provide a pathway to enhance the activity of these derivatives and reduce potential side effects. researchgate.netnih.govnih.gov
In the context of antitrichomonal activity, molecular docking studies were performed on the active phenylthiazolylbenzene sulfonamide derivatives using Trichomonas vaginalis ferredoxin as a target. researchgate.netscielo.org.mxjmcs.org.mx The results of these studies revealed that the orientation of the essential nitro group of the active compounds is directed toward the [2Fe-2S] cluster of the ferredoxin protein. researchgate.netscielo.org.mx This cluster is responsible for generating high levels of reactive oxygen species, suggesting a mechanism of action that involves inducing oxidative stress within the parasite. researchgate.net
Anti-inflammatory Activities
The 1,3-thiazole nucleus is a significant scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological effects, including anti-inflammatory properties. Derivatives of 4-phenyl-1,3-thiazole have been a particular focus of research for developing novel anti-inflammatory agents, often designed to target key enzymes in the inflammatory cascade.
A primary strategy in developing anti-inflammatory drugs is the inhibition of enzymes that mediate the production of pro-inflammatory signaling molecules. Two major pathways involved in inflammation are driven by the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) primarily inhibit COX enzymes, compounds that dually inhibit both COX and 5-LOX are considered potentially superior agents with an improved safety profile.
The thiazole scaffold has been identified as a promising framework for designing such dual inhibitors. Research has focused on creating derivatives that can effectively block both pathways, thereby reducing the synthesis of prostaglandins (B1171923) (via COX) and leukotrienes (via 5-LOX), which are key mediators of inflammation. For instance, a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives were synthesized and evaluated as direct 5-LOX inhibitors. Within this series, the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine emerged as a potent 5-LOX inhibitor with an IC50 value of 127 nM. globalresearchonline.net
Another study focused on thiazole and thiazolidene-based molecules to achieve dual COX-2 and 5-LOX inhibition. The most promising compound, (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone, demonstrated potent COX-2 inhibitory activity equivalent to the control drug etoricoxib (B1671761) (IC50 = 0.07 µM) and significant 5-LOX inhibition (IC50 = 0.29 µM). nih.gov This highlights the potential of the thiazole core in developing multi-targeted anti-inflammatory therapies.
Analogue-based drug design is a key strategy for discovering new anti-inflammatory agents, where the structure of a known active compound (a "lead molecule") is systematically modified to enhance efficacy and optimize properties. Darbufelone (CI-1004), a known dual inhibitor of COX and LOX, has served as a lead molecule for designing novel 4-benzyl-1,3-thiazole derivatives. jst.go.jpnih.gov
In one such study, researchers performed a retro-analysis of Darbufelone to generate a pharmacophore, which was then used to design new molecules. nih.govresearchgate.net This led to the synthesis of two series of 4-benzyl-1,3-thiazole derivatives with different side chains at the second position of the thiazole ring: a carbalkoxy amino series and a phenyl amino series. jst.go.jpresearchgate.net The biological evaluation showed that the carbalkoxy amino series possessed better anti-inflammatory activity than the phenyl amino series. jst.go.jpresearchgate.net The most active compound in the entire series, designated RS31, featured a carbethoxy group at one position and a p-OCH3 substitution on the phenyl ring. jst.go.jpnih.gov This compound exhibited a 60.8% inhibition in the carrageenan-induced paw edema assay, a standard in vivo model for inflammation. jst.go.jp This lead-based design approach successfully generated a novel three-point pharmacophore, opening new possibilities for designing molecules that act on multiple steps within the inflammatory cascade. jst.go.jpresearchgate.net
| Compound | Target Enzyme(s) | Key Findings | Reference |
|---|---|---|---|
| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | Potent 5-LOX inhibitor with an IC50 of 127 nM. | globalresearchonline.net |
| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 / 5-LOX | IC50 (COX-2) = 0.07 µM; IC50 (5-LOX) = 0.29 µM. | nih.gov |
| RS31 (4-benzyl-1,3-thiazole derivative) | COX/LOX (presumed) | Showed 60.8% inhibition in carrageenan-induced paw edema assay. | jst.go.jpnih.gov |
Other Reported Biological Activities
Beyond their anti-inflammatory potential, derivatives based on the 4-phenyl-1,3-thiazole scaffold have been investigated for a range of other biological effects, demonstrating the versatility of this chemical structure in medicinal chemistry.
Certain thiazole derivatives have been explored for their potential to act as antithyroid agents. Research in this area has focused on compounds that can interfere with the function of the thyroid gland. A study involving derivatives of thiazole-2-thiol and its partially hydrogenated form, 2-thiazoline-2-thiol, evaluated their antithyroid activity both in vitro and in vivo. nih.gov The investigation assessed the compounds' reactions with molecular iodine and the enzyme lactoperoxidase, which are crucial for thyroid hormone synthesis. nih.gov Among the tested compounds, 2-(3-Hydroxy-2-pyridyl)-2-thiothiazoline was identified as having the highest antithyroid activity. nih.gov
The thiazole nucleus is a component of various compounds investigated for their potential to manage neurological disorders like epilepsy. A series of novel thiazolidine-4-one substituted thiazoles were synthesized and screened for their antiepileptic potency. nih.gov The anticonvulsant activity was evaluated in vivo using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.govresearchgate.net
In one study, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) was identified as the most active derivative among the thirteen compounds tested. nih.gov Another research effort synthesized a series of 1,3,4-thiadiazole (B1197879) derivatives and tested them using the MES method. The results showed that compounds with specific substitutions, such as 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide, exhibited good anticonvulsant activity when compared to the standard drug phenytoin. These findings suggest that the thiazole and related thiadiazole scaffolds are promising frameworks for developing new anticonvulsant drugs. nih.gov
| Compound | Test Model | Activity/Result | Reference |
|---|---|---|---|
| 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) | MES & scPTZ | Identified as the most active derivative in its series. | nih.gov |
| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Showed good anticonvulsant activity compared to phenytoin. |
Thiazole derivatives have also demonstrated potential applications in agriculture and as protective agents against oxidative stress.
Herbicidal Activity: Research has shown that some thiadiazole derivatives possess herbicidal properties. A study on N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides found that some of these compounds exhibited good herbicidal activity. Similarly, thiadiazole derivatives containing a thiazolidinone unit have been noted for their herbicidal activities.
Antioxidant Activity: The ability of a compound to neutralize free radicals is a key aspect of antioxidant activity. Several studies have investigated phenolic thiazoles for their antioxidant and antiradical properties. The hydrazone function within these molecules has been identified as contributing significantly to their radical scavenging ability. In one study, a series of hybrid compounds combining a 2-aminothiazol-4(5H)-one scaffold with a β-phenyl-α,β-unsaturated carbonyl template were synthesized and evaluated. Compounds bearing a 3-alkoxy-4-hydroxy group on the phenyl ring showed strong scavenging efficacies against DPPH radicals, indicating potent antioxidant capacities.
Potential in Prion Disease Therapeutics
The 2-aminothiazole scaffold has been identified as a promising class of compounds for the treatment of prion diseases, which are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc. nih.govnih.gov High-throughput screening of extensive small molecule libraries has led to the discovery of 2-aminothiazole derivatives as potent inhibitors of PrPSc formation in infected neuroblastoma cell lines. nih.gov
While much of the research has centered on 2-aminothiazole structures, a study involving the synthesis and screening of a library of related compounds, including 2,4-diphenylthiazol-5-ylamine derivatives, has demonstrated their potential as novel therapeutics for prion diseases. In this library, several compounds exhibited binding affinity to the human prion protein (PrPC) and demonstrated inhibition of PrPSc formation. Specifically, six compounds from this class showed significant anti-prion activity, with half-maximal effective concentrations (EC50) ranging from 1.5 to 20 µM. researchgate.net
The mechanism of action for these aminothiazole derivatives is believed to be the inhibition of new PrPSc formation, rather than the disaggregation of existing PrPSc plaques. nih.gov This suggests that these compounds may interfere with the conformational conversion of the normal cellular prion protein (PrPC) into its pathogenic isoform.
Drug Discovery and Development Aspects
The journey from a hit compound to a viable drug candidate involves several critical stages, including the identification and optimization of lead compounds, computational screening to predict their properties, and the development of pharmacophore models to guide further design.
Lead Compound Identification and Optimization
The discovery of the 2-aminothiazole scaffold as an anti-prion agent initiated efforts to identify and optimize lead compounds with improved potency and pharmacokinetic profiles. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit better to the target.
Initial high-throughput screening identified several 2-aminothiazole-based hits. Subsequent structure-activity relationship (SAR) studies on commercially available and synthetically derived analogs helped in identifying key structural features necessary for anti-prion activity. For instance, it was observed that certain substitutions on the thiazole ring and the phenyl group significantly influence their efficacy. nih.govnih.gov
Optimization efforts have focused on enhancing potency, metabolic stability, and the ability to cross the blood-brain barrier, a critical requirement for treating neurodegenerative diseases. One notable optimized 2-aminothiazole analog, (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine, demonstrated a sub-micromolar EC50 value of 0.94 µM in prion-infected cells and achieved significant concentrations in the brains of mice after oral administration. nih.gov This highlights the potential of medicinal chemistry to refine these scaffolds into clinically viable drug candidates.
The following table summarizes the anti-prion activity of selected 2,4-diphenylthiazol-5-ylamine derivatives from a library screening. researchgate.net
| Compound ID | Structure | PrPC Binding | PrPSc Inhibition (EC50, µM) |
| Compound A | 2,4-diphenylthiazol-5-ylamine | Yes | 1.5 |
| Compound B | Derivative of Compound A | Yes | 5.0 |
| Compound C | Derivative of Compound A | Yes | 10.0 |
| Compound D | Derivative of Compound A | Yes | 20.0 |
| Compound E | Derivative of Compound A | Yes | >20 |
| Compound F | Derivative of Compound A | No | Inactive |
Please note that the specific structures of the derivative compounds were not publicly disclosed in the source material.
Computational Screening and ADME Studies
In modern drug discovery, computational methods are invaluable for predicting the properties of compounds before their synthesis, thereby saving time and resources. These in silico studies include molecular docking and the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Molecular docking simulations are used to predict the binding orientation of a small molecule to its target protein. For this compound derivatives, docking studies could be employed to understand their interaction with the prion protein and to identify key binding residues, which can guide the design of more potent inhibitors. nih.gov
ADME properties are crucial for determining the drug-likeness of a compound. In silico tools can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. mdpi.com For instance, studies on structurally related 4-phenylthiazol-2-amine derivatives have utilized software like Schrodinger to conduct molecular docking and predict ADME properties, showing that these compounds generally have acceptable drug-like characteristics. nih.gov Such computational analyses would be essential in the development of this compound derivatives for prion diseases to ensure they can reach their target in the central nervous system and have a favorable safety profile. nih.gov
A hypothetical ADME profile for a lead this compound derivative might look like the following:
| ADME Property | Predicted Value | Implication |
| LogP (Lipophilicity) | 2.5 - 4.0 | Good balance for membrane permeability and solubility |
| Aqueous Solubility | Moderate | Sufficient for absorption |
| Caco-2 Permeability | High | Good potential for intestinal absorption |
| Blood-Brain Barrier Permeation | Yes | Essential for CNS-targeted drugs |
| CYP450 Inhibition | Low | Reduced risk of drug-drug interactions |
| Hepatotoxicity | Low | Favorable safety profile |
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to screen virtual libraries of compounds to identify new potential lead structures.
For the this compound scaffold, a pharmacophore model for anti-prion activity would likely include features such as:
An aromatic ring (the 4-phenyl group).
A hydrogen bond donor (the 5-amino group).
A hydrogen bond acceptor (the nitrogen atom in the thiazole ring).
Hydrophobic features.
By understanding these key features, medicinal chemists can design new derivatives with enhanced binding affinity and efficacy for the prion protein. While specific pharmacophore models for this compound in the context of prion disease are not yet published, the principles of this technique are widely applied in the development of treatments for neurodegenerative diseases.
Applications Beyond Medicinal Chemistry
Role in Dye Chemistry and Material Science
The thiazole (B1198619) nucleus is an important heterocyclic scaffold used in the synthesis of a variety of dyes. Its incorporation into a dye's molecular structure can lead to vibrant colors, enhanced stability, and improved affinity for various substrates.
Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most versatile class of synthetic colorants. nih.gov Thiazole derivatives, including aminothiazoles, are frequently used as key intermediates in the production of heterocyclic azo dyes. rsc.org The general synthesis involves a two-step process:
Diazotization : The primary aromatic amine group on the thiazole ring is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0–5 °C) using nitrosyl sulfuric acid or a mixture of sodium nitrite (B80452) and a strong acid. rsc.orgjbiochemtech.com
Azo Coupling : The resulting diazonium salt, which is highly reactive, is then coupled with an electron-rich substrate, such as a phenol, naphthol, or another aromatic amine. jbiochemtech.comunb.ca This electrophilic substitution reaction forms the stable azo linkage and completes the chromophore system of the dye. rsc.org
For instance, dyes have been synthesized by diazotizing 4-phenyl-1,3-thiazole-2-amine and subsequently coupling it with components like J-Acid to produce bifunctional reactive dyes. scialert.net This straightforward and economical synthesis route allows for the creation of a wide array of colors by varying the amine (diazonium component) and the coupling partner. rsc.org
Thiazole-based azo dyes are utilized as both disperse and reactive dyes, depending on their chemical structure and the functional groups they contain.
Reactive Dyes : These dyes are designed to form covalent bonds with the functional groups present in fibers like cotton, wool, and silk (-OH, -NH2, -SH). ijirt.org To achieve this, reactive groups such as monochlorotriazine or vinyl sulphone are incorporated into the dye molecule. scialert.netijirt.org Bifunctional reactive dyes, which contain more than one reactive moiety, can be synthesized from thiazole amines. These dyes offer excellent wet fastness properties due to the strong, permanent bond formed between the dye and the fiber. scialert.net
Disperse Dyes : Azo compounds constitute a significant portion of commercially available disperse dyes. These dyes are non-ionic, have low water solubility, and are primarily used for dyeing hydrophobic fibers like polyester. scielo.br Thiazole-containing disperse dyes are valued for their ability to produce bright and intense shades.
The performance of a dye is critically assessed by its fastness properties, which measure its resistance to various external factors such as washing, light, and rubbing. Dyes derived from thiazole amines have demonstrated favorable performance characteristics.
Bifunctional reactive dyes synthesized from 4-phenyl-1,3-thiazole-2-amine have shown good to excellent fastness to washing and light when applied to cotton fabrics. scialert.net This high performance is attributed to effective dye penetration into the fiber and strong covalent fixation. scialert.net Studies have also investigated the dyeing process, noting that factors like pH, temperature, and dyeing time significantly influence dye exhaustion. For certain thiazole-based reactive dyes, maximum exhaustion of 65-70% was achieved at a pH range of 9.5-11. scialert.net
The table below summarizes the reported fastness properties of various dyes incorporating thiazole moieties.
| Dye Type | Fiber | Fastness Property | Result (Gray Scale Rating) | Reference |
| Bifunctional Reactive Dye | Cotton | Wash & Light | Good to Excellent (4-5) | scialert.net |
| Bifunctional Reactive Dye | Cotton & Wool | Wash & Light | Moderate to Good (3-4) | ijirt.org |
| Monoazo Disperse Dye | Polyester | Light | Good (up to 6) | scielo.br |
| Monoazo Disperse Dye | Polyester | Wet & Dry Rubbing | Good (4 to 5) | scielo.br |
Agrochemical Applications
The thiazole ring is a prominent scaffold in the development of modern agrochemicals due to its broad spectrum of biological activities. nih.gov Derivatives of thiazole are investigated for their potential to protect crops from various pathogens and weeds.
Thiazole and its related structures, like thiadiazole, are integral to many fungicidal compounds. researchgate.netresearchgate.net Their mechanism of action can vary, with some derivatives acting on the fungal cell wall or membrane. nih.gov The structural versatility of the thiazole ring allows for modifications that can enhance antifungal potency and specificity. researchgate.net Research has demonstrated the efficacy of thiazole derivatives against a range of plant pathogenic fungi.
For example, certain thiazolamide compounds have shown high levels of fungicidal activity against common agricultural pathogens. globethesis.com Similarly, isothiazole (B42339) derivatives have been found to significantly inhibit the growth of several harmful fungi. mdpi.com The development of these compounds is crucial for managing crop diseases and preventing yield losses. mdpi.com
The following table details the fungicidal activity of selected thiazole derivatives.
| Thiazole Derivative Type | Target Fungi | Efficacy | Reference |
| Thiazolamides | Phytophythora capsici, Alternaria alternata | >90% inhibition at 25 mg/L | globethesis.com |
| 3,4-dichloroisothiazoles | Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum | >60% growth inhibition | mdpi.com |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC values as low as 0.008 µg/mL | nih.gov |
In addition to their fungicidal properties, derivatives of thiazole and thiadiazole have been explored for their potential as herbicides. researchgate.net These compounds can interfere with biological processes essential for weed growth and survival.
Research into novel tetrahydrophthalimide derivatives containing oxadiazole or thiadiazole moieties has yielded promising results for controlling broadleaf weeds. acs.org Certain compounds in this class demonstrated potent post-emergence herbicidal activity, suggesting their potential as lead compounds for new protoporphyrinogen (B1215707) oxidase (PPO) inhibiting herbicides. acs.org Other studies have synthesized 1,3,4-thiadiazole (B1197879) derivatives that show moderate herbicidal effects against dicotyledonous plants. researchgate.net This field of research aims to develop new, effective solutions for weed management in agriculture. mdpi.com
| Derivative Class | Target Weed(s) | Observed Activity | Reference |
| Tetrahydrophthalimide containing thiadiazole | Broadleaf weeds (Abutilon theophrasti, Amaranthus retroflexus, Portulaca oleracea) | >90% inhibition at 9.375 g a.i./ha | acs.org |
| N-(5-aryl-1,3,4-thiadiazol-2-yl)-5-(fluorophenyl)-2-furamides | Dicotyledonous plants (Brassica campestris) | Moderate herbicidal activity | researchgate.net |
Plant Growth Regulation
Derivatives of thiazole and the closely related benzothiazole (B30560) have been investigated for their effects on plant physiology. Studies on benzothiazole derivatives have demonstrated plant growth stimulating activity. For example, certain 3-alkoxycarbonylmethyl-6-bromo-2-benzothiazolones showed a notable stimulating effect on the growth of wheat (Triticum aestivum). This suggests that the thiazole heterocyclic system can be a valuable template for developing novel agrochemicals that can enhance crop growth and yield.
Role as Chemical Reaction Accelerators
Thiazole derivatives serve as effective accelerators in industrial chemical processes, particularly in the vulcanization of rubber. They are used to speed up the sulfur cross-linking process, which converts natural rubber into a more durable material. These accelerators improve the efficiency of the reaction, often allowing for lower temperatures and shorter curing times.
Furthermore, when the nitrogen atom of the thiazole ring is alkylated, it forms a thiazolium salt. The proton at the C2 position of the thiazolium ring is acidic, and its removal by a base generates an N-heterocyclic carbene (NHC). These thiazole-derived NHCs are powerful organocatalysts that can reverse the polarity of aldehydes (a concept known as "umpolung"). This catalytic activity is harnessed in important carbon-carbon bond-forming reactions such as the Benzoin condensation and the Stetter reaction, which are valuable tools in synthetic organic chemistry.
Conclusion
Exploration of Novel Synthetic Routes and Green Chemistry Approaches
The future of synthesizing this compound and its derivatives is increasingly focused on the development of novel, efficient, and environmentally benign methodologies. Traditional synthetic methods often involve multiple steps, harsh reaction conditions, and the use of hazardous solvents and reagents. Consequently, a significant research thrust is the adoption of green chemistry principles to streamline these processes.
One promising avenue is the use of ultrasonic irradiation to accelerate organic reactions, an approach noted for being an ecofriendly and efficient green method for synthesizing 1,3-thiazole derivatives. Another key area is the development of one-pot, multi-component reactions. These reactions, which combine several steps into a single procedure without isolating intermediates, offer significant advantages in terms of reduced solvent waste, energy consumption, and time. For instance, one-pot sequential procedures have been successfully applied to create related 4-amino-1,3-thiazole-5-carbonitriles. Similarly, novel one-pot methods for analogous heterocycles, such as 1,3,4-thiadiazoles, have been developed using polyphosphate esters to avoid toxic additives like POCl3 or SOCl2.
Further green approaches being explored for related heterocyclic syntheses include solvent-free reactions, the use of molecular iodine as a catalyst, and mechanical grinding techniques, all of which minimize or eliminate the need for conventional solvents. mdpi.com
Table 1: Emerging Green Synthesis Techniques for Thiazole Derivatives
| Technique | Principle | Advantages |
| Ultrasonic Irradiation | Uses sound energy to activate chemical reactions. | Increased reaction rates, higher yields, milder conditions. |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Reduced waste, saves time and resources, improved efficiency. |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using grinding or neat reactants. | Eliminates solvent waste, reduces environmental impact, simplifies purification. |
| Alternative Catalysts | Employing catalysts like molecular iodine instead of toxic heavy metals. | Lower toxicity, greater availability, environmentally friendly. |
Deepening Understanding of Structure-Activity Relationships Through Advanced Computational Tools
A critical aspect of future research involves the use of advanced computational tools to gain deeper insights into the structure-activity relationships (SAR) of this compound derivatives. Understanding how subtle changes in the molecular structure affect biological activity is paramount for designing more potent and selective compounds.
Computational methods such as molecular docking, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), and molecular dynamics (MD) simulations are becoming indispensable. sigmaaldrich.com Molecular docking, for example, has been used to predict and rationalize the binding of 4-phenyl-1,3-thiazole derivatives to biological targets like the fungal lanosterol (B1674476) C14α-demethylase, providing a basis for their observed anti-Candida activity. acs.org These simulations can model the interaction between a ligand (the thiazole derivative) and its protein target at the atomic level, helping to identify key hydrogen bonds, hydrophobic interactions, and other forces that govern binding affinity. scispace.com
These in silico studies allow researchers to:
Predict Binding Affinity: Estimate how strongly a derivative will bind to a target protein.
Identify Key Interactions: Pinpoint the specific amino acid residues involved in the binding, guiding future modifications.
Rationalize SAR Data: Explain experimental observations, such as why adding a specific functional group increases or decreases activity. researchgate.net
Screen Virtual Libraries: Rapidly evaluate thousands of potential derivatives computationally before committing to their chemical synthesis, saving significant time and resources.
By integrating these computational approaches with experimental synthesis and biological testing, a more rapid and rational cycle of drug design and optimization can be achieved.
Target Validation and Mechanistic Elucidation in Biological Systems
While many derivatives of the 4-phenyl-1,3-thiazole scaffold have shown promising biological activity, a significant future challenge is the precise validation of their molecular targets and the detailed elucidation of their mechanisms of action. Identifying the specific protein or pathway that a compound modulates is crucial for its development as a therapeutic agent.
"Target fishing" studies, which use computational and experimental methods to identify potential binding partners for a bioactive compound, are a key strategy. For instance, a target fishing study for antileishmanial 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential molecular target. nih.govsemanticscholar.org Once a potential target is identified, further studies are needed to validate this interaction and understand its downstream consequences.
Future research will focus on:
Identifying Primary Targets: Moving beyond phenotypic screening (i.e., observing a cellular effect) to pinpoint the direct molecular target. For example, 4-phenyl-5-pyridyl-1,3-thiazole analogues have been identified as inhibitors of p38 MAP kinase, with subsequent studies confirming their ability to block the production of the pro-inflammatory cytokine TNF-alpha in vivo. researchgate.net
Elucidating Mechanism of Action: Understanding how binding to the target leads to the observed biological effect. For related heterocyclic compounds, mechanisms such as the inhibition of bacterial enzymes GyrB and ParE or interference with DNA replication processes have been described. biosynth.comeurjchem.com
Investigating Off-Target Effects: Identifying any unintended molecular interactions, which is critical for predicting potential side effects.
A thorough understanding of the mechanism is essential for optimizing drug efficacy and minimizing toxicity.
Development of Selective and Potent Therapeutic Agents
Building on a deeper understanding of SAR and biological mechanisms, a primary goal is the development of this compound derivatives as highly selective and potent therapeutic agents. Potency ensures that a compound is effective at low concentrations, while selectivity ensures that it acts specifically on its intended target, thereby reducing the risk of off-target side effects.
Research has already demonstrated success in this area. For example, medicinal chemistry campaigns have led to the discovery of:
Selective Adenosine (B11128) A3 Receptor Antagonists: A series of 4-phenyl-5-pyridyl-1,3-thiazole derivatives were identified as highly potent and selective antagonists for the human adenosine A3 receptor, showing potential as novel anti-inflammatory drugs for conditions like asthma. rsc.org
Potent CDK4/6 Inhibitors: Optimization of a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold resulted in orally bioavailable inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6) with remarkable potency and selectivity, positioning them as anticancer drug candidates. rsc.org
Targeted Antiproliferative Agents: Thiazole hybrids have been developed that show potent inhibitory effects against specific cancer-related targets like the BRAFV600E kinase. researchgate.net
Future work will involve continued chemical modification of the this compound core to fine-tune its interaction with specific biological targets, thereby maximizing therapeutic benefit. kuey.net
Expanding Applications in Materials Science and Other Fields
Beyond its well-explored role in medicinal chemistry, the 4-phenyl-1,3-thiazole-5-amine scaffold and related thiazole structures hold considerable promise for applications in materials science and other fields. The unique electronic properties of the thiazole ring, stemming from its aromaticity and the presence of sulfur and nitrogen heteroatoms, make it an attractive building block for functional organic materials. nbinno.com
Potential and emerging applications include:
Organic Electronics: Thiazole is considered an electron-accepting heterocycle, and its derivatives have been successfully incorporated into organic semiconductors. kuey.net These materials are being investigated for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). kuey.netsemanticscholar.org The ability to tune the electronic properties by modifying the thiazole core is a key advantage.
Corrosion Inhibitors: Thiazole derivatives have proven to be effective corrosion inhibitors for various metals and alloys, including steel and copper, in acidic environments. researchgate.netrsc.org The heteroatoms and pi-electrons in the thiazole ring can interact with the d-orbitals of the metal, forming a protective film on the surface that prevents corrosion. researchgate.net
Optical Materials: The conjugated π-system of thiazole derivatives makes them suitable for creating fluorescent dyes and materials for optical devices. nbinno.com Research on related thiazolo[5,4-d]thiazole (B1587360) structures has demonstrated their potential in solid-state lighting and for creating materials that can be used for color-tuning and white-light emission. nih.govresearchgate.net
Future research will likely explore the synthesis of polymers and complex materials incorporating the this compound unit to harness these properties for next-generation electronics and protective coatings.
Table 2: Applications of Thiazole Derivatives in Materials Science
| Application Area | Function | Underlying Property |
| Organic Semiconductors | Charge transport in electronic devices (OLEDs, OPVs). | Electron-accepting nature, extended π-conjugation. kuey.netnbinno.com |
| Corrosion Inhibition | Forms a protective layer on metal surfaces. | Interaction of heteroatoms and π-electrons with metal d-orbitals. researchgate.net |
| Fluorescent Dyes/Optical Devices | Light emission and color tuning. | Conjugated structure allowing for absorption and emission of light. nih.govnbinno.com |
Addressing Challenges in Toxicity and Pharmacokinetic Profiles
A major hurdle in translating any promising compound from the laboratory to clinical use is overcoming challenges related to its toxicity and pharmacokinetic profile. The pharmacokinetic profile, often abbreviated as ADME, describes the absorption, distribution, metabolism, and excretion of a compound in the body.
For derivatives of this compound to become viable drugs, significant research must be dedicated to:
Toxicity and Selectivity: Early-stage assessment of cytotoxicity against various human cell lines is crucial. The goal is to identify compounds that are highly active against their intended target (e.g., a cancer cell or a pathogen) while showing minimal toxicity to healthy host cells. This is often quantified by a selectivity index (SI). semanticscholar.org Studies on potent antibacterial thiazole derivatives, for example, have included assessments of their toxicity against human liver cell lines to ensure they are non-toxic. eurjchem.com
ADME Optimization: A compound is useless if it cannot reach its target in the body. Research must focus on optimizing the chemical structure to improve oral bioavailability, ensure proper distribution to the target tissue, and control the rate of metabolism and excretion. researchgate.net This involves balancing potency with physicochemical properties like solubility and membrane permeability.
Metabolic Stability: Investigating how the compound is broken down by the body is critical. Unstable compounds may be cleared too quickly to be effective, while metabolic byproducts could be toxic.
Addressing these pharmacokinetic and toxicological issues early in the drug discovery process is essential for reducing late-stage failures and successfully developing safe and effective therapeutic agents based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-Phenyl-1,3-thiazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-halo ketones. For example, reacting 4-phenylthiazol-5-amine precursors with bromophenylacetone under reflux in ethanol (80°C, 12 hours) achieves ~65% yield. Microwave-assisted synthesis (e.g., 100 W, 150°C, 20 minutes) improves efficiency to ~85% yield by reducing side reactions . Key factors include pH control (neutral to slightly basic) and solvent polarity.
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR : NMR (DMSO-d6) shows aromatic protons at δ 7.2–7.8 ppm and NH signals at δ 5.8–6.2 ppm.
- HPLC : Purity >98% confirmed via reverse-phase C18 column (acetonitrile/water, 70:30, λ = 254 nm).
- Elemental Analysis : Expected C: 58.3%, H: 4.3%, N: 15.1%, S: 13.8% (theoretical for CHNS) .
Q. What are the primary biological assays used to evaluate this compound derivatives?
- Methodological Answer : Standard assays include:
- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against S. aureus and E. coli using broth microdilution (CLSI guidelines).
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC values typically <50 µM for active derivatives) .
Advanced Research Questions
Q. How does regioselectivity impact the functionalization of this compound, and what strategies mitigate side products?
- Methodological Answer : Electrophilic substitution favors the C2 position due to electron-rich thiazole ring. For C5 modifications, use protecting groups (e.g., Boc for NH) during coupling reactions. Computational DFT studies (B3LYP/6-31G*) predict charge distribution, guiding selective halogenation or arylation .
Q. What advanced spectroscopic techniques resolve tautomeric forms of this compound in solution?
- Methodological Answer :
- VT-NMR (Variable Temperature NMR): Monitors tautomer equilibrium (e.g., thione-thiol forms) in DMSO-d6 between −50°C and 100°C.
- X-ray Crystallography : Confirms solid-state tautomerism; for example, the amine form dominates in crystals (P2/c space group) .
Q. How can computational modeling optimize this compound derivatives for receptor binding?
- Methodological Answer :
- Molecular Docking : AutoDock Vina screens derivatives against CRF1 receptors (PDB: 4K5Y). Prioritize compounds with ΔG < −8 kcal/mol.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
Q. What methodologies address contradictions in reported bioactivity data for thiazol-5-amine analogs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
